![molecular formula C12H16ClNO2 B134648 4-(Piperidin-4-YL)benzoic acid hydrochloride CAS No. 149353-84-4](/img/structure/B134648.png)
4-(Piperidin-4-YL)benzoic acid hydrochloride
Overview
Description
“4-(Piperidin-4-YL)benzoic acid hydrochloride” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of “4-(Piperidin-4-YL)benzoic acid hydrochloride” is C12H16ClNO2 . The SMILES string representation of its structure is O=C(C(C=C1)=CC=C1C2CCNCC2)O.Cl .
Scientific Research Applications
Protein Degrader Building Blocks
“4-(Piperidin-4-YL)benzoic acid hydrochloride” is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Bioconjugation
This compound is also used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, usually a protein and a label . Bioconjugation has applications in many areas of life sciences, including research, diagnostics, and therapeutics.
Drug Development
The compound is used in the development of drugs due to its ability to bind to different proteins and modulate their activity . This makes it a valuable tool in the creation of new therapeutic agents.
Pharmacokinetics
The compound has high GI absorption and is BBB permeant, making it a potential candidate for drug development . It is also a P-gp substrate , which means it could be used in the study of drug-drug interactions and the role of P-gp in drug absorption and disposition.
Safety Studies
The safety profile of “4-(Piperidin-4-YL)benzoic acid hydrochloride” is also an area of interest. It is classified as a combustible solid and has certain hazard statements associated with it . This information is crucial in handling and storage of the compound, especially in a laboratory setting.
Synthesis Pathways
The compound is used in various synthesis pathways. For example, it can be used in the production of other complex molecules . Understanding these synthesis pathways can help in the development of more efficient and cost-effective methods of production.
Antipsychotic Agents
Interestingly, 3-(piperidin-4-yl)benzo[d]isoxazole, a similar compound, has been found to be a privileged scaffold of atypical antipsychotic agents . This suggests that “4-(Piperidin-4-YL)benzoic acid hydrochloride” could potentially have applications in the development of new antipsychotic drugs.
GlyT1 Inhibitor
The same compound, 3-(piperidin-4-yl)benzo[d]isoxazole, also exhibited high selectivity and potency as a GlyT1 inhibitor . GlyT1 inhibitors are being explored for their potential in treating cognitive and negative symptoms in schizophrenia. This suggests another potential application of “4-(Piperidin-4-YL)benzoic acid hydrochloride” in neuroscience research.
properties
IUPAC Name |
4-piperidin-4-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWYZHFWAUQTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598550 | |
Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-YL)benzoic acid hydrochloride | |
CAS RN |
149353-84-4 | |
Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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